Antitumor Activity: L-Alanine Conjugate (3b) vs. Glycine Conjugate (3a) and Branched-Chain Amino Acid Conjugates (3c, 3d)
In a direct head-to-head in vitro antitumor assay using Ehrlich Ascites Carcinoma (EAC) cells, the L-alanine conjugate 3b (the target compound) induced 70% nonviable cells at 50 µg/mL, whereas the glycine analog 3a showed only 30% nonviable cells at the same concentration . By comparison, the L-valine conjugate 3c and L-leucine conjugate 3d achieved approximately 100% and 80% nonviable cells, respectively, at 50 µg/mL, while the reference drug doxorubicin produced 100% nonviable cells at 10 µg/mL . This demonstrates that 3b occupies a defined intermediate potency position that is quantitatively distinct from both the minimally active glycine analog and the highly active branched-chain amino acid conjugates.
| Evidence Dimension | In vitro antitumor activity (% nonviable EAC cells) |
|---|---|
| Target Compound Data | 70% nonviable cells at 50 µg/mL (Compound 3b) |
| Comparator Or Baseline | Compound 3a (glycine analog): 30% nonviable cells at 50 µg/mL; Compound 3c (L-valine analog): ~100% nonviable cells at 50 µg/mL; Compound 3d (L-leucine analog): ~80% nonviable cells at 50 µg/mL; Doxorubicin: 100% nonviable cells at 10 µg/mL |
| Quantified Difference | 3b is 2.3-fold more active than 3a; 3c is 1.4-fold more active than 3b; 3b is approximately 1.1-fold more active than 3d at 50 µg/mL (all at matched concentration). |
| Conditions | Ehrlich Ascites Carcinoma (EAC) cells; trypan blue exclusion assay; concentration range 10–400 µg/mL; 50 µg/mL data point extracted from Table II . |
Why This Matters
The glycine analog 3a is commercially available (CAS 384353-04-2) and may be mistaken as a substitute, but it exhibits less than half the antitumor potency of 3b at the same concentration, making it unsuitable for studies requiring the specific activity window of the L-alanine conjugate.
